molecular formula C12H16O B2444472 3-Methyl-1-(2-methylphenyl)butan-1-one CAS No. 58138-81-1

3-Methyl-1-(2-methylphenyl)butan-1-one

Cat. No. B2444472
CAS RN: 58138-81-1
M. Wt: 176.259
InChI Key: NXHBKNYNOYNTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(2-methylphenyl)butan-1-one, also known as 3,4-dimethylmethcathinone or 3,4-DMMC, is a synthetic cathinone that belongs to the beta-keto amphetamine class. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant effects. However,

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3-Methyl-1-(2-methylphenyl)butan-1-one serves as a chemically differentiated building block for organic synthesis and drug development. Its unique structure, combining a methyl group and a phenyl group, makes it valuable for constructing complex molecules. Researchers use it to prepare drug candidates containing hindered amine motifs, which can enhance drug stability and bioavailability .

Research on Hindered Amines

Given its hindered amine motif, researchers explore its behavior in various environments. Hindered amines are known for their radical scavenging properties, making them relevant in polymer stabilization, UV protection, and corrosion inhibition .

properties

IUPAC Name

3-methyl-1-(2-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHBKNYNOYNTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.